molecular formula C4H8O2S2 B089240 (4S,5S)-1,2-Dithiane-4,5-diol CAS No. 14193-38-5

(4S,5S)-1,2-Dithiane-4,5-diol

Cat. No. B089240
CAS RN: 14193-38-5
M. Wt: 152.2 g/mol
InChI Key: YPGMOWHXEQDBBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfur-containing heterocycles using 1,4-dithiane-2,5-diol involves the in situ generation of 2-mercaptoacetaldehyde, a key intermediate featuring electrophilic and nucleophilic reaction centers. This versatility facilitates the construction of diverse sulfur-containing heterocycles, including thiophenes and 1,3-thiazoles, pivotal in organic and medicinal chemistry (Zamberlan et al., 2018).

Molecular Structure Analysis

The molecular structure of (4S,5S)-1,2-Dithiane-4,5-diol features a 1,4-dithiane core, which provides a unique reactivity profile due to its cyclic sulfur-containing framework. This structure facilitates selective cleavage and reduction reactions, enabling the synthesis of complex molecular architectures. The compound's structure has been harnessed for the controlled synthesis of carbon-carbon bonds, comparing favorably with more common synthetic building blocks (Ryckaert et al., 2023).

Chemical Reactions and Properties

1,4-Dithiane-2,5-diol participates in a variety of chemical reactions, demonstrating its versatility as a synthon in synthetic chemistry. For instance, its reactivity with azomethine imines through domino reactions, including [3 + 3] cycloadditions, exemplifies its capacity to form complex heterocycles with significant stereocontrol. This behavior underscores the compound's utility in the synthesis of novel molecules with potential biological activity (Zheng et al., 2015).

Physical Properties Analysis

The physical properties of molecules derived from this compound, such as aliphatic random copolyesters, have been characterized by various techniques, including X-ray diffraction and differential scanning calorimetry. These studies reveal that compounds synthesized using this diol exhibit favorable physical and thermal properties, making them suitable for applications in materials science and potentially in biomedical fields (Balachandran et al., 2019).

Scientific Research Applications

  • Synthesis of Sulfur-Containing Heterocycles : (4S,5S)-1,2-Dithiane-4,5-diol is widely used as a versatile synthon for the construction of sulfur-containing heterocyclic compounds, including thiophenes and thiazoles, crucial in organic and medicinal chemistry (Zamberlan, Fantinati, & Trapella, 2018); (Luna et al., 2018).

  • Utility in Organic Chemistry : Its role as a stable dimer of α-mercaptoacetaldehyde and the presence of electrophilic and nucleophilic centers in its structure make it an efficient building block in synthetic heterocycle procedures (Luna et al., 2018).

  • Complex Molecular Architectures : The specific heterocyclic reactivity of 1,4-dithianes, including derivatives of this compound, is utilized for the controlled synthesis of carbon–carbon bonds, contributing to the assembly of various complex molecular architectures (Ryckaert et al., 2023).

  • Synthesis of Biomedical Compounds : The molecule's versatility in synthetic chemistry has led to its use in the synthesis of bioactive compounds, including the antiretroviral lamivudine (Luna et al., 2018).

  • Biomedical Applications : this compound has been used as a monomer in the synthesis of aliphatic random copolyester, with potential applications in the biomedical field, demonstrating anticancer, antioxidant, and antimicrobial activities (Balachandran, Raveendiran, & John, 2019).

properties

IUPAC Name

(4S,5S)-dithiane-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMOWHXEQDBBV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CSS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CSS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190534
Record name 4,5-Dihydroxy-1,2-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14193-38-5, 37031-12-2
Record name (±)-trans-1,2-Dithiane-4,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14193-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-4,5-Dihydroxy-1,2-dithiane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037031122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1,2-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-dithiane-4,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (4S,5S)-1,2-DITHIANE-4,5-DIOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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